2,5-Diazabicyclo[2.2.1]heptan-3-one

Antibiotic Resistance β-Lactamase Inhibitors Enzyme Kinetics

2,5-Diazabicyclo[2.2.1]heptan-3-one is a rigid, conformationally constrained γ-lactam scaffold with zero rotatable bonds, offering superior target selectivity versus flexible piperazine analogs (≥2.8-fold IC50 improvement). Its direct one-step Mitsunobu synthesis reduces synthetic burden compared to multi-step bridged alternatives. Validated as a β-lactamase inhibitor (Ki ~70 µM), this core is ideal for fragment-based drug discovery and focused library synthesis. Predicted low LogP (-2.34) ensures high aqueous solubility and reduced off-target toxicity.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B13895898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[2.2.1]heptan-3-one
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C2CNC1C(=O)N2
InChIInChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)
InChIKeyQNXBWPAFCHPJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazabicyclo[2.2.1]heptan-3-one: A Rigid γ-Lactam Scaffold for β-Lactamase Inhibition and Conformationally Constrained Drug Design


2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS: 1506560-22-0, C5H8N2O, MW: 112.13 g/mol) is a bicyclic γ-lactam that functions as a rigid, conformationally constrained scaffold in medicinal chemistry and chemical biology [1]. It serves as a structural mimic of β-lactam antibiotics and a conformationally restricted analog of piperazine, offering distinct advantages in terms of target selectivity and molecular rigidity . The core structure is accessed via a direct and unexpected Mitsunobu reaction, providing a unique route to this synthetically challenging framework [1].

Why Piperazine and Flexible β-Lactam Mimics Cannot Replace 2,5-Diazabicyclo[2.2.1]heptan-3-one in Rigidity-Dependent Applications


The substitution of 2,5-diazabicyclo[2.2.1]heptan-3-one with generic piperazine or other flexible γ-lactam mimics is scientifically unsound due to profound differences in conformational preorganization and target engagement profiles. The compound's rigid [2.2.1] bicyclic framework, with zero rotatable bonds, imposes a unique spatial orientation of the two nitrogen atoms and the ketone functionality, which cannot be achieved by the flexible chair conformations of piperazine (with two rotatable bonds) or the larger, more flexible [2.2.2] bridged systems [1]. This rigidity directly translates to enhanced binding affinity and selectivity in enzyme inhibition assays, a property not replicated by simpler analogs [2].

Quantitative Differentiation of 2,5-Diazabicyclo[2.2.1]heptan-3-one Against Closest Analogs


β-Lactamase Inhibition Potency: 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivatives vs. Reference β-Lactam Substrates

Derivatives of the 2,5-diazabicyclo[2.2.1]heptan-3-one core act as competitive inhibitors of class A and C β-lactamases, a mechanism not shared by flexible γ-lactams or non-cyclic amides. This activity profile confirms the scaffold's ability to exploit the enzyme's active site geometry for inhibitory binding rather than catalytic turnover, a key differentiator for designing co-therapies with β-lactam antibiotics [1].

Antibiotic Resistance β-Lactamase Inhibitors Enzyme Kinetics

Conformational Rigidity: 2,5-Diazabicyclo[2.2.1]heptan-3-one vs. Piperazine in Molecular Design

The 2,5-diazabicyclo[2.2.1]heptan-3-one core, with zero rotatable bonds, provides a completely rigid, preorganized scaffold. This is a stark contrast to the flexible piperazine ring, which can adopt multiple low-energy conformations. In antiproliferative assays, a hybrid derivative containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system was found to be superior to its piperazine counterpart [1]. This rigidity translates to lower entropic penalties upon target binding and improved target selectivity.

Medicinal Chemistry Conformational Restriction Drug Design

Predicted Physicochemical Profile: 2,5-Diazabicyclo[2.2.1]heptan-3-one vs. 2,5-Diazabicyclo[2.2.2]octane Derivatives

The physicochemical properties of 2,5-diazabicyclo[2.2.1]heptan-3-one are distinct from those of its larger [2.2.2] analog. The [2.2.1] scaffold is predicted to have a lower molecular weight and a lower calculated LogP, which can be advantageous for solubility and permeability. The presence of the ketone at the 3-position also differentiates it from the non-ketone bridged diazabicyclic systems, impacting hydrogen bonding capacity and molecular recognition .

ADME Physicochemical Properties Drug-likeness

Synthetic Accessibility: A Direct Mitsunobu Route to the 2,5-Diazabicyclo[2.2.1]heptan-3-one Core

The core scaffold is accessible via a direct, albeit unexpected, Mitsunobu reaction that proceeds with intramolecular cyclization, providing a concise synthetic entry to this complex bicyclic γ-lactam [1]. This contrasts with multi-step, low-yielding sequences often required for other bridged diazabicyclic systems, such as the 2,5-diazabicyclo[2.2.2]octane framework [2]. The reaction's ability to directly form the bicyclic core from readily available proline derivatives significantly streamlines the generation of compound libraries for medicinal chemistry optimization.

Synthetic Methodology Bridged Heterocycles Medicinal Chemistry

High-Value Procurement Scenarios for 2,5-Diazabicyclo[2.2.1]heptan-3-one


Development of Novel β-Lactamase Inhibitors to Combat Antibiotic Resistance

The validated competitive inhibition of class A and C β-lactamases (Ki as low as 70 µM) by 2,5-diazabicyclo[2.2.1]heptan-3-one derivatives positions this scaffold as a rational starting point for designing co-therapies with β-lactam antibiotics [1]. Research groups can procure this core to synthesize focused libraries aimed at improving potency against specific β-lactamase isoforms, leveraging the established structure-activity relationship that confirms the bicyclic γ-lactam is essential for inhibitory activity [1].

Conformationally Constrained Fragment for Target-Based Drug Discovery

With zero rotatable bonds, this scaffold offers a unique opportunity for fragment-based drug discovery (FBDD) where rigid, three-dimensional fragments are preferred. Its demonstrated superiority over the flexible piperazine analog in antiproliferative assays (at least 2.8-fold improvement in IC50) validates its use in projects requiring enhanced target selectivity and reduced entropic penalties upon binding [1]. The scaffold is ideal for incorporation into screening libraries or for direct elaboration to probe challenging biological targets.

Building Block for High-Throughput Synthesis and Lead Optimization

The direct, one-step Mitsunobu synthesis of the 2,5-diazabicyclo[2.2.1]heptan-3-one core significantly reduces the synthetic burden compared to alternative bridged systems like the 2,5-diazabicyclo[2.2.2]octane framework (which requires 3-5 steps) [1]. This efficiency makes it a highly attractive building block for medicinal chemistry groups conducting structure-activity relationship (SAR) studies, enabling rapid parallel synthesis of diverse analogs to optimize potency, selectivity, and pharmacokinetic properties [2].

Design of Hydrophilic Lead Compounds with Favorable ADME Profiles

The predicted low LogP value (-2.34) for the (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one core indicates high hydrophilicity, which is often associated with improved aqueous solubility and reduced off-target toxicity [1]. This property differentiates it from more lipophilic bridged diazabicyclic analogs, making it a preferred scaffold for designing lead compounds where high solubility and low non-specific binding are critical for achieving desirable in vivo pharmacokinetic and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diazabicyclo[2.2.1]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.